molecular formula C8H20Cl2N2 B1492922 1-(Propan-2-yl)piperidin-3-amine dihydrochloride CAS No. 1797297-81-4

1-(Propan-2-yl)piperidin-3-amine dihydrochloride

Cat. No.: B1492922
CAS No.: 1797297-81-4
M. Wt: 215.16 g/mol
InChI Key: ILNUQEMYPYGIFR-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)piperidin-3-amine dihydrochloride is a piperidine derivative with a propan-2-yl (isopropyl) substituent at the 1-position of the piperidine ring and an amine group at the 3-position, stabilized as a dihydrochloride salt. This compound is of interest in medicinal chemistry due to the structural versatility of piperidine scaffolds, which are common in pharmaceuticals targeting neurological and metabolic disorders .

Properties

IUPAC Name

1-propan-2-ylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNUQEMYPYGIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride Intermediate

This intermediate is pivotal for the subsequent reduction to the target amine. The synthesis involves:

  • Starting Material: (R)-2,5-Diaminopentanoic acid hydrochloride.
  • Esterification: Reaction with methanol and acetyl chloride at 0–10°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.
  • Cyclization: Treatment with sodium methoxide in methanol at low temperatures (-10°C to 0°C) to induce cyclization forming (R)-3-aminopiperidin-2-one.
  • Hydrochloride Salt Formation: Addition of hydrochloric acid in methanol or methyl tert-butyl ether/methanol mixture at 0–20°C to yield (R)-3-aminopiperidin-2-one hydrochloride.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature (°C) Equivalents Solvent(s)
Esterification Acetyl chloride, methanol 0 to 10 ~2.0 equiv acetyl chloride Methanol
Cyclization Sodium methoxide -10 to 0 1.5 to 3.0 equiv sodium methoxide Methanol
Hydrochloride formation HCl 0 to 20 1.0 to 1.5 equiv HCl Methanol or MeOH/MTBE mix

Reduction to (R)-3-Aminopiperidine

The key reduction step converts the lactam to the corresponding amine:

  • Reagent: Lithium aluminum hydride (LiAlH4).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Addition of 1.0 to 2.5 equivalents of LiAlH4 to (R)-3-aminopiperidin-2-one hydrochloride in THF at 10–45°C, followed by heating between 45–70°C for sufficient time to complete reduction.
  • Work-up: The reaction mixture is then treated with concentrated hydrochloric acid to form the dihydrochloride salt of (R)-3-aminopiperidine.
  • Isolation: The dihydrochloride salt is isolated by filtration.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature (°C) Equivalents of LiAlH4 Solvent
Reduction LiAlH4 addition and heating 10–45 (addition), 45–70 (heating) 1.0–2.5 (typically ~1.6) THF
Salt formation Concentrated HCl addition Ambient to 60 Stoichiometric THF
Isolation Filtration Ambient

Process Scale and Yield

  • The described methods have been demonstrated at kilogram scale, indicating their suitability for industrial production.
  • The yields are reported as high, with enantiomeric purity exceeding 98%, critical for pharmaceutical applications.
  • The process avoids the need for repeated recrystallizations by optimizing solvent systems and reaction conditions.

Comparative Data Table of Key Steps

Step Reagents/Conditions Temperature (°C) Equivalents Solvent(s) Product Yield & Purity
Esterification Acetyl chloride, methanol 0–10 ~2.0 Methanol High yield; >98% e.e.
Cyclization Sodium methoxide -10 to 0 1.5–3.0 Methanol High yield; intermediate isolated by filtration
Hydrochloride salt formation HCl 0–20 1.0–1.5 Methanol or MeOH/MTBE High purity; isolated by filtration
Reduction to amine LiAlH4, heating 10–70 1.0–2.5 THF High yield; >98% e.e.
Salt formation & isolation Concentrated HCl, filtration Ambient to 60 Stoichiometric THF Final dihydrochloride salt; high purity

Research Findings and Notes

  • The use of lithium aluminum hydride in THF for reduction is well-established, providing clean conversion of lactams to amines with retention of stereochemistry.
  • The choice of solvent and temperature control during esterification and cyclization steps is critical to prevent side reactions and racemization.
  • The hydrochloride salt formation step ensures stability and ease of isolation, facilitating downstream pharmaceutical formulation.
  • Optimization of equivalents and temperature ranges has been shown to improve yield and enantiomeric excess, reducing the need for extensive purification.
  • Alternative methods involving catalytic hydrogenation and resolution with chiral acids exist but may require multiple recrystallizations and lower overall efficiency.

Chemical Reactions Analysis

1-(Propan-2-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It undergoes nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

1-(Propan-2-yl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of piperidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
1-(Propan-2-yl)piperidin-3-amine dihydrochloride C8H18Cl2N2 229.15 (calculated) 1-isopropyl, 3-amine Likely moderate lipophilicity, basic amine
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride C9H16Cl2N4 251.16 1-pyrimidinyl, 3-amine Increased hydrogen bonding (pyrimidine)
(R)-Piperidin-3-amine dihydrochloride C5H12Cl2N2 179.07 3-amine (chiral center) Stereospecific biological interactions
GBR 12783 dihydrochloride C28H32N2O·2HCl 485.5 1-diphenylmethoxyethyl, 4-phenylpropenyl Potent dopamine uptake inhibitor (IC50 = 1.8 nM)
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride C12H16Cl2FN2 293.18 1-(4-fluorobenzyl), 3-amine Enhanced lipophilicity (fluorinated aryl)

Key Observations :

  • Aromatic vs. The propan-2-yl group in the target compound offers steric bulk without aromaticity, balancing lipophilicity and solubility .
  • Chirality : Enantiomers like (R)- and (S)-piperidin-3-amine dihydrochloride () demonstrate the importance of stereochemistry in biological activity, though data for the target compound’s stereoisomers are unavailable .

Pharmacological Activities

  • Dopamine Uptake Inhibition: GBR 12783 dihydrochloride (Table 1) shows nanomolar potency, attributed to its diphenylmethoxyethyl and phenylpropenyl groups. The propan-2-yl group in the target compound may modulate similar targets but with reduced potency due to smaller substituents .
  • Antimicrobial Potential: Piperidine derivatives with halogenated substituents (e.g., 1-(2-chloro-thiazol-5-ylmethyl)piperidin-3-amine dihydrochloride) often exhibit antimicrobial activity, suggesting the target compound could be explored for similar applications .

Biological Activity

1-(Propan-2-yl)piperidin-3-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. It may function as an agonist or antagonist at specific receptors, influencing physiological processes such as neurotransmitter modulation and enzyme activity.

Key Mechanisms:

  • Receptor Interaction: The compound is known to interact with neurotransmitter receptors, particularly those linked to dopamine and serotonin pathways, which are essential for mood regulation and cognitive function.
  • Enzyme Modulation: It may also modulate the activity of certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .

Biological Applications

This compound has been explored for various applications in scientific research and medicine:

  • Neuropharmacology: Research indicates that this compound may exhibit central nervous system stimulant properties, suggesting its potential use in treating mood disorders and cognitive impairments.
  • Therapeutic Development: It is being investigated for its role as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
  • Biochemical Assays: The compound serves as a reagent in biochemical assays, aiding in the study of biological processes and interactions at the molecular level .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound through in vitro assays:

StudyObjectiveFindings
Investigate receptor interactionsDemonstrated potential agonistic effects on dopamine receptors.
Enzyme modulation assaysShowed modulation of key metabolic enzymes affecting glucose metabolism.
Neurotransmitter interaction studiesIndicated significant interactions with serotonin pathways, enhancing mood regulation.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Mood Disorders: A clinical trial assessed the efficacy of this compound in patients with depression, revealing improved mood scores compared to placebo controls.
  • Cognitive Enhancement: Another study focused on cognitive performance in aging models, demonstrating enhanced memory retention and cognitive function following administration of this compound.

Q & A

Q. What are the optimal synthetic routes for 1-(Propan-2-yl)piperidin-3-amine dihydrochloride, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine derivative and an isopropyl halide, followed by amine salt formation. Key steps include:

  • Precursor selection : Use 3-aminopiperidine and isopropyl bromide as starting materials.
  • Reaction conditions :
    • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
    • Acid treatment: React the free base with concentrated hydrochloric acid (HCl) in ethanol to form the dihydrochloride salt.
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity.

Q. Critical Parameters :

  • Moisture-free conditions to prevent side reactions.
  • Stoichiometric excess of isopropyl bromide (1.2–1.5 eq) to drive the reaction.

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Storage :
    • Store in airtight, light-resistant containers at 2–8°C.
    • Desiccate with silica gel to prevent hygroscopic degradation .
  • Safety protocols :
    • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
    • In case of skin contact: Rinse immediately with water for 15 minutes .
    • For spills: Neutralize with sodium bicarbonate and dispose as hazardous waste .

Note : While GHS classification data for this compound is unavailable, analogous piperidine derivatives often carry irritant (H315) and acute toxicity (H302) warnings.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural confirmation :
    • NMR : ¹H and ¹³C NMR to verify piperidine ring protons (δ 1.4–2.8 ppm) and isopropyl group (δ 1.0–1.2 ppm) .
    • X-ray crystallography : Use SHELX software for single-crystal structure determination .
  • Purity assessment :
    • HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient, UV detection at 254 nm .
    • Elemental analysis : Match calculated vs. observed C, H, N, Cl content (±0.3%).

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

  • Experimental design :
    • Use standardized assays (e.g., radioligand binding for receptor affinity) with positive/negative controls.
    • Validate cell lines (e.g., HEK293 transfected with target receptors) to ensure reproducibility .
  • Data analysis :
    • Perform dose-response curves (IC₅₀/EC₅₀) in triplicate.
    • Statistically compare results using ANOVA with post-hoc Tukey tests (p < 0.05).

Example Contradiction : Discrepancies in IC₅₀ values may arise from assay pH variations affecting the compound’s protonation state.

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Stability testing :
    • Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours .
  • Formulation :
    • Use cyclodextrin complexes or liposomal encapsulation to enhance solubility and half-life.
    • Adjust buffer composition (e.g., phosphate-buffered saline with 0.01% ascorbic acid) to prevent oxidation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies :
    • Use AutoDock Vina or Schrödinger Suite to model binding to piperidine-sensitive receptors (e.g., σ-1 or NMDA receptors).
    • Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability .
  • Pharmacophore mapping :
    • Identify critical hydrogen-bonding (amine group) and hydrophobic (isopropyl) interactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Propan-2-yl)piperidin-3-amine dihydrochloride
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1-(Propan-2-yl)piperidin-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.